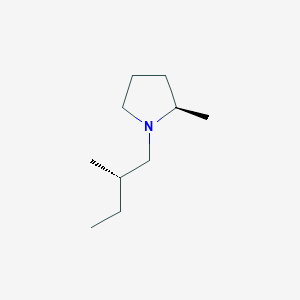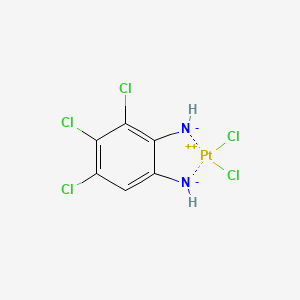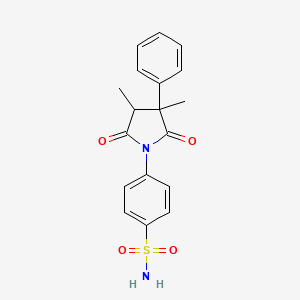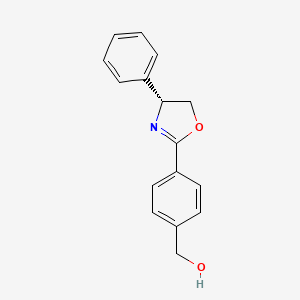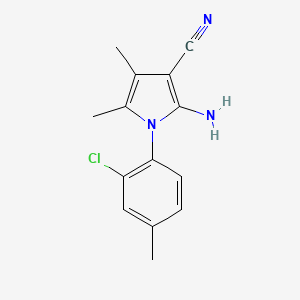
2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a chloro-substituted phenyl ring, and a pyrrole ring with additional methyl and nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to yield the target compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the methyl group on the phenyl ring.
2-Amino-1-(4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chloro group on the phenyl ring.
2-Amino-1-(2-chloro-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the additional methyl groups on the pyrrole ring.
Uniqueness
The unique combination of functional groups in 2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile provides distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and methyl groups on the phenyl ring, along with the nitrile group on the pyrrole ring, contributes to its versatility in various applications.
属性
分子式 |
C14H14ClN3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
2-amino-1-(2-chloro-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-4-5-13(12(15)6-8)18-10(3)9(2)11(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI 键 |
QRZHZLSGZQMYEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


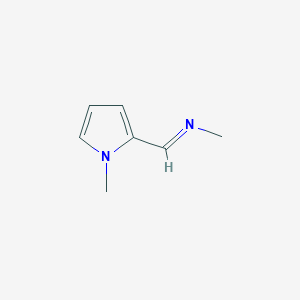

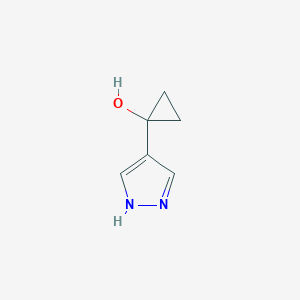
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
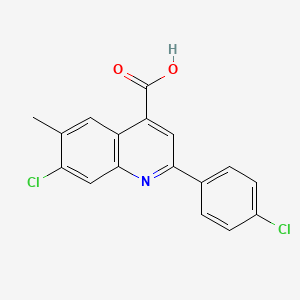
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
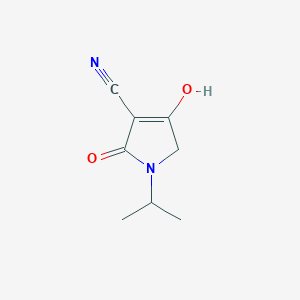
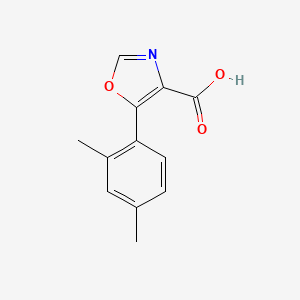
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
